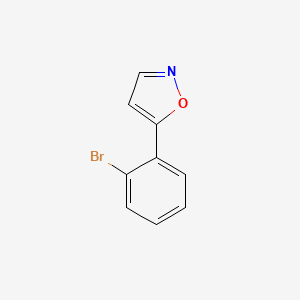

5-(2-Bromophenyl)isoxazole

CAS No.: 387358-52-3

Cat. No.: VC2335367

Molecular Formula: C9H6BrNO

Molecular Weight: 224.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 387358-52-3 |

|---|---|

| Molecular Formula | C9H6BrNO |

| Molecular Weight | 224.05 g/mol |

| IUPAC Name | 5-(2-bromophenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H |

| Standard InChI Key | CFIWXQDRNFECMZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CC=NO2)Br |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=NO2)Br |

Introduction

Fundamental Characteristics and Properties

Chemical Identity and Structure

5-(2-Bromophenyl)isoxazole (CID 2735606) is characterized by its distinctive heterocyclic structure incorporating an isoxazole moiety attached to a 2-bromophenyl group. The isoxazole ring consists of three carbon atoms, one nitrogen atom, and one oxygen atom arranged in a five-membered aromatic system. The compound features a bromine atom at the ortho position of the phenyl ring, creating a unique electronic and steric environment .

The molecular structure can be represented through various notations:

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| IUPAC Name | 5-(2-bromophenyl)-1,2-oxazole |

| InChI | InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H |

| InChIKey | CFIWXQDRNFECMZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CC=NO2)Br |

| CAS Number | 387358-52-3 |

Synthetic Pathways and Preparation

Cycloaddition Reactions

The most common approach involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. For 5-(2-Bromophenyl)isoxazole, this would likely involve a nitrile oxide derived from a 2-bromobenzaldehyde derivative.

Chalcone-Based Synthesis

Another potential synthetic route is through brominated chalcone intermediates, similar to the methodology described for 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole . This approach involves:

-

Formation of a brominated chalcone

-

Reaction with hydroxylamine hydrochloride under acidic conditions

-

Cyclization under basic conditions to form the isoxazole ring

The reaction mechanism involves ketone addition reactions resulting in imine formation followed by heterocycle formation. The carbonyl π bond breaks and a new π bond forms to nitrogen. During heterocycle formation, two sigma bonds of leaving groups break and a sigma bond and π bond form, completing the aromatic heterocycle synthesis .

Reaction Conditions and Optimization

Based on synthetic procedures for analogous compounds, the following reaction conditions might be employed:

| Stage | Reagents | Conditions | Notes |

|---|---|---|---|

| Initial Reaction | Hydroxylamine hydrochloride, ethanol | Reflux (50-60°C), acidic pH | Formation of ketoxime intermediate |

| Cyclization | Sodium hydroxide or potassium hydroxide | Reflux (2-3 hours), basic pH | Heterocycle formation |

| Purification | Column chromatography (30% ethyl acetate/70% hexanes) | Room temperature | Product isolation |

Monitoring of the reaction progress can be effectively accomplished through TLC analysis, as demonstrated in the synthesis of related isoxazole compounds .

Chemical Reactivity and Transformations

Structure-Reactivity Relationships

The reactivity of 5-(2-Bromophenyl)isoxazole is influenced by several structural factors:

-

The electron-withdrawing nature of the isoxazole ring affects the electronic distribution within the molecule

-

The ortho-positioned bromine atom creates both steric constraints and electronic effects

-

The aromatic character of both the isoxazole and phenyl rings contributes to stability while still allowing for selective functionalization

These characteristics make 5-(2-Bromophenyl)isoxazole a potentially versatile intermediate for further synthetic transformations.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of isoxazole derivatives is strongly influenced by their substitution patterns. Several isoxazole compounds with different substituents have shown varied biological effects:

-

5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) demonstrated immunomodulatory properties

-

Some 4,5-diarylisoxazol-3-carboxylic acids exhibited inhibitory activity toward lipooxygenase (LOX) and COX-2, suggesting anti-inflammatory potential

-

Certain isoxazole derivatives have shown potential as leukotriene synthesis inhibitors

The presence of the 2-bromophenyl group in 5-(2-Bromophenyl)isoxazole may confer specific biological activities that could be explored in future studies.

Comparative Analysis with Related Compounds

Structural Comparisons

5-(2-Bromophenyl)isoxazole can be compared with other halogenated isoxazole derivatives to understand structure-property relationships:

These structural variations significantly influence the physicochemical properties and reactivity patterns of the different compounds.

Property and Reactivity Differences

Differences in halogen position and additional functional groups affect various properties:

-

The position of the bromine atom (ortho in 5-(2-Bromophenyl)isoxazole vs. other positions in related compounds) influences steric effects and reaction accessibility

-

The electronic properties of different substituents (bromine vs. chlorine, phenyl vs. thienyl) alter electron distribution and reactivity

-

Additional functional groups (like the hydroxyethyl in 3-Bromo-5-(2-hydroxyethyl)isoxazole) provide further sites for chemical transformations

Application Differences

The structural variations among these isoxazole derivatives lead to different potential applications:

-

5-(2-Bromophenyl)isoxazole may serve as a valuable synthetic intermediate for cross-coupling reactions due to its reactive bromine atom in the ortho position

-

Compounds with additional functional groups like hydroxyethyl offer opportunities for further derivatization

-

The different substitution patterns likely confer varying biological activities and pharmaceutical potential

Future Research Directions

Synthetic Opportunities

Future research on 5-(2-Bromophenyl)isoxazole could focus on:

-

Development of more efficient and selective synthetic routes

-

Exploration of green chemistry approaches to its preparation

-

Investigation of its potential as a building block for more complex molecules through selective functionalization

Biological Evaluation

Given the biological activities observed in related isoxazole derivatives, future studies might explore:

-

Systematic evaluation of the compound's effects on immune function and inflammatory pathways

-

Structure-activity relationship studies through preparation and testing of structural analogs

-

Investigation of potential applications in pharmaceutical research and development

Material Science Applications

The unique structural characteristics of 5-(2-Bromophenyl)isoxazole might also be exploited in material science applications:

-

Development of functional materials with specific electronic or optical properties

-

Exploration of its potential in coordination chemistry and metal-organic frameworks

-

Investigation of polymer science applications through appropriate functionalization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume